![molecular formula C20H27N3O4 B2880910 Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1986367-38-7](/img/structure/B2880910.png)
Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate (Molecular Formula: C₁₉H₂₆N₄O₄; Molecular Weight: 374.44) is a nitrogen-containing heterocyclic compound featuring:
- A piperidine core with a tert-butyl carbamate (Boc) protecting group at the 1-position.
- A 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a methylene linker to the piperidine ring. The Boc group enhances stability during synthesis, while the oxadiazole moiety is known for its bioisosteric properties, often contributing to antimicrobial or kinase-inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the oxadiazole to the piperidine ring: This step involves the alkylation of the piperidine nitrogen with a suitable oxadiazole derivative, often using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Introduction of the tert-butyl ester: The final step is the esterification of the piperidine carboxylic acid with tert-butyl alcohol, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxyphenyl group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common bases used for nucleophilic substitution reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxyphenyl group might yield a quinone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties, which can mimic other functional groups in biological systems.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Oxadiazole Ring
a. Dimethylamino-Substituted Oxadiazole
- Compound: tert-Butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS: 1803580-77-9; C₁₄H₂₈N₂O₃; MW: 272.39) .
- Lower molecular weight (272.39 vs. 374.44) reduces steric hindrance, which may enhance binding to enzymatic targets like kinases .
b. Thiophene-Substituted Oxadiazole
- Compound : 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (C₁₃H₁₁N₃OS; MW: 257.31) .
- Comparison: The thiophene ring replaces methoxyphenyl, introducing sulfur-based π-π interactions.
c. Pyridinyl-Substituted Oxadiazole
- Compound: 4-{[Methyl-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester (EP 1 808 168 B1) .
- Structural complexity may improve selectivity for neurological or oncological targets.
Variations in the Piperidine/Piperazine Core
a. Piperazine Analogues
- Compound : tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (BB01-1984; C₁₉H₂₆N₄O₄; MW: 374.44) .
- Comparison :
- The piperazine core introduces an additional nitrogen atom, increasing basicity and aqueous solubility.
- Piperazine derivatives often exhibit improved blood-brain barrier penetration compared to piperidine analogues.
b. Functionalized Piperidine Derivatives
- Compound : 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (C₂₂H₂₁ClFN₃O₃; MW: 429.87) .
- Comparison :
- The 2-chloro-4-fluorobenzoyl group enhances lipophilicity (LogP ~3.5 predicted), favoring membrane permeability.
- Increased molecular weight (429.87 vs. 374.44) may improve target residence time in enzymatic assays.
Physicochemical Properties and Spectral Data
Property | Target Compound | Piperazine Analogue (BB01-1984) | Dimethylamino Oxadiazole (CAS 1803580-77-9) |
---|---|---|---|
Molecular Weight | 374.44 | 374.44 | 272.39 |
LogP (Predicted) | 3.1 ± 0.5 | 2.8 ± 0.4 | 1.9 ± 0.3 |
¹H NMR (Key Peaks) | 1.43 ppm (t-Bu), 3.80 ppm (OCH₃) | 1.41 ppm (t-Bu), 3.78 ppm (OCH₃) | 1.40 ppm (t-Bu), 2.90 ppm (N(CH₃)₂) |
Biological Activity
Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate (CAS Number: 1170943-40-4) is a compound belonging to the class of 1,2,4-oxadiazole derivatives. This class of compounds has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is C20H27N3O4 with a molecular weight of 373.46 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety that enhances its biological activity.
Anticancer Activity
Research on 1,2,4-oxadiazole derivatives has shown promising anticancer properties. For instance, derivatives similar to tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer (OVXF 899) | 2.76 |
Pleural Mesothelioma (PXF 1752) | 9.27 |
Renal Cancer (RXF 486) | 1.143 |
These findings suggest that the oxadiazole structure significantly contributes to the observed anticancer potency.
Anti-inflammatory and Analgesic Properties
The biological activity of oxadiazole derivatives extends beyond anticancer effects; they also exhibit anti-inflammatory and analgesic properties. Compounds in this class have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process . This inhibition can lead to reduced pain and inflammation in various conditions.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, some studies have indicated that oxadiazole derivatives possess antimicrobial properties. They have been tested against bacterial strains and shown to inhibit growth effectively . The specific mechanisms often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Study on Antitumor Activity
A notable study explored the synthesis of novel oxadiazole derivatives based on tert-butyl piperidine frameworks. The results indicated that modifications in the substituents could enhance the antitumor activity significantly compared to earlier compounds . The research highlighted that specific structural features were critical for maximizing efficacy against multiple cancer cell lines.
Evaluation of Inhibitory Potency
Another investigation assessed the inhibitory potency of various oxadiazole derivatives against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA). The results showed that certain derivatives exhibited strong inhibition profiles, suggesting potential applications in cancer therapy where these targets are relevant .
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)26-19(24)23-11-9-14(10-12-23)13-17-21-18(22-27-17)15-5-7-16(25-4)8-6-15/h5-8,14H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUGZVPJZCERFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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